Aril tiofosfatos

Aryl thiophosphates are a class of compounds featuring an aryl group attached to a phosphorus atom through a sulfur atom, typically represented by the general formula R-Ar-S-P. These molecules play significant roles in various applications due to their unique chemical properties and potential reactivity.

Structurally, aryl thiophosphates consist of an aromatic ring (Ar) bonded via sulfur to a central phosphorus atom, which can form single or multiple bonds with other substituents (R). The introduction of sulfur into the structure provides additional functional groups for modification and complexation, enhancing their versatility in chemical reactions.

In organic synthesis, aryl thiophosphates serve as precursors for diverse molecular architectures, acting as chelating agents, ligands, or intermediates. They are also utilized in catalyst systems due to their ability to stabilize metal complexes, making them useful in polymerization and other catalytic processes. Additionally, these compounds find applications in pharmaceuticals, where they may act as potential drug candidates or precursors for medicinal chemistry.

Overall, aryl thiophosphates offer a rich platform for chemical innovation across multiple industries, driven by their structural complexity and reactivity profile.

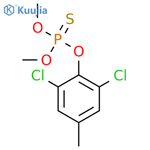

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

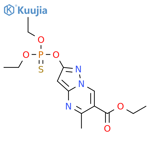

|

Tebupirimfos | 96182-53-5 | C13H23N2O3PS |

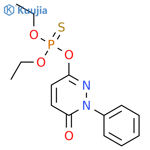

|

Temephos | 3383-96-8 | C16H20O6P2S3 |

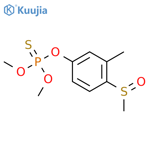

|

O-cyclohexylmethyl O,O-diphenyl phosphorothioate | 2445784-99-4 | C19H23O3PS |

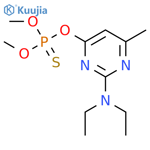

|

Hydroxydiazinon | 29820-16-4 | C12H21N2O4PS |

|

Chlorthiophos Sulfoxide | 29185-21-5 | C11H15O4PS2Cl2 |

|

Pyrazophos | 13457-18-6 | C14H20N3O5PS |

|

Pyridaphenthion Standard | 119-12-0 | C14H17N2O4PS |

|

Fenthion Sulfoxide | 3761-41-9 | C10H15O4PS2 |

|

Pirimiphos-methyl | 29232-93-7 | C11H20N3O3PS |

|

Tolclofos-Methyl | 57018-04-9 | C9H11O3PSCL2 |

Literatura relevante

-

Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938

-

Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665

-

V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209

-

Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531

Proveedores recomendados

-

Hubei Henglvyuan Technology Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Shanghai Joy Biotech LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Jinan Hanyu Chemical Co.,Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados